(4-Isobutoxy-3-methylphenyl)methanol
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Overview
Description
(4-Isobutoxy-3-methylphenyl)methanol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is a derivative of phenylmethanol, featuring an isobutoxy group and a methyl group attached to the benzene ring. This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isobutoxy-3-methylphenyl)methanol typically involves the alkylation of 4-hydroxy-3-methylbenzaldehyde with isobutyl bromide, followed by reduction of the resulting aldehyde to the corresponding alcohol . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using sodium borohydride in methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-Isobutoxy-3-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: 4-Isobutoxy-3-methylbenzaldehyde or 4-Isobutoxy-3-methylbenzoic acid.
Reduction: 4-Isobutoxy-3-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Isobutoxy-3-methylphenyl)methanol is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Isobutoxy-3-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Isobutoxy-4-methylphenyl)methanol: Similar structure but with different positioning of the isobutoxy and methyl groups.
(2-Fluoro-4-isobutoxy-3-methylphenyl)methanol: Contains a fluorine atom, which can alter its chemical properties and reactivity.
(2-Chloro-4-isobutoxy-3-methylphenyl)methanol:
Uniqueness
(4-Isobutoxy-3-methylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the isobutoxy group provides steric hindrance and electronic effects that can be leveraged in various synthetic and research applications.
Properties
CAS No. |
1443347-10-1 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[3-methyl-4-(2-methylpropoxy)phenyl]methanol |
InChI |
InChI=1S/C12H18O2/c1-9(2)8-14-12-5-4-11(7-13)6-10(12)3/h4-6,9,13H,7-8H2,1-3H3 |
InChI Key |
VVCTYPICLUBXIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)OCC(C)C |
Origin of Product |
United States |
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